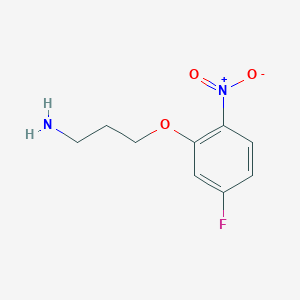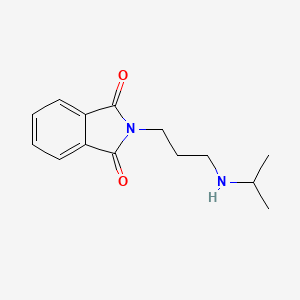
2,3-二溴-4-(二氟甲基)吡啶
描述
“2,3-Dibromo-4-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3Br2F2N . It has a molecular weight of 286.90 g/mol . This compound is used in various fields of research and industry due to its unique properties.
Synthesis Analysis
The synthesis of “2,3-Dibromo-4-(difluoromethyl)pyridine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine; subsequent vapor–phase fluorination produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of “2,3-Dibromo-4-(difluoromethyl)pyridine” is represented by the InChI code: InChI=1S/C6H3Br2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H . The Canonical SMILES representation is: C1=CN=C(C(=C1C(F)F)Br)Br .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 286.90 g/mol, an XLogP3-AA of 3.2, and a topological polar surface area of 12.9 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 .科学研究应用
杀虫剂的合成
2,3-二溴-4-(二氟甲基)吡啶作为含氟吡啶衍生物,在杀虫剂的合成中发挥着重要作用。陆新新(2006年)回顾了合成类似含氟吡啶的过程,强调了它们在杀虫剂生产中的重要性 (Lu Xin-xin, 2006)。
功能化吡啶衍生物的合成
该化合物与一系列亲电试剂反应,形成各种功能化吡啶衍生物。H. Benmansour等人(2000年)和(2001年)展示了从溴氟吡啶衍生物合成多功能吡啶衍生物,突出了该化合物在创造多样化化学结构中的多功能性 (Benmansour et al., 2000),(Benmansour et al., 2001)。
硅化合物的开发
Laura Santos等人(2020年)探讨了3-(二氟甲基)吡啶的官能化,导致新硅化合物的开发。这项研究表明了在设计新型化学实体方面的潜在应用 (Santos et al., 2020)。
取代吡啶的合成
吡啶杂环在药物开发中至关重要。A. Goetz和N. Garg(2012年)报告了使用3,4-吡啶炔,与2,3-二溴-4-(二氟甲基)吡啶密切相关,合成二取代和三取代吡啶,有助于创造药用衍生物 (Goetz & Garg, 2012)。
三芳基吡啶衍生物的合成
B. Maleki(2015年)讨论了2,4,6-三芳基吡啶的合成,具有广泛的生物和药用性质。这种合成强调了吡啶衍生物在药物开发中的重要性 (Maleki, 2015)。
未来方向
The future directions for “2,3-Dibromo-4-(difluoromethyl)pyridine” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
生化分析
Biochemical Properties
2,3-Dibromo-4-(difluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites of enzymes or interacting with protein domains. These interactions can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways. For instance, 2,3-Dibromo-4-(difluoromethyl)pyridine may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Cellular Effects
2,3-Dibromo-4-(difluoromethyl)pyridine has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 2,3-Dibromo-4-(difluoromethyl)pyridine can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2,3-Dibromo-4-(difluoromethyl)pyridine involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to changes in their activity. For instance, it may inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and catalysis. Additionally, 2,3-Dibromo-4-(difluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dibromo-4-(difluoromethyl)pyridine can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to 2,3-Dibromo-4-(difluoromethyl)pyridine may result in changes in cellular function, such as alterations in gene expression or metabolic pathways .
Dosage Effects in Animal Models
The effects of 2,3-Dibromo-4-(difluoromethyl)pyridine can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses may lead to significant changes in cellular function or even toxicity. For instance, high doses of 2,3-Dibromo-4-(difluoromethyl)pyridine may result in adverse effects such as cell death or organ damage. It is important to determine the appropriate dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
2,3-Dibromo-4-(difluoromethyl)pyridine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, this compound may inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, 2,3-Dibromo-4-(difluoromethyl)pyridine may alter the activity of enzymes involved in the synthesis or degradation of key biomolecules .
Transport and Distribution
The transport and distribution of 2,3-Dibromo-4-(difluoromethyl)pyridine within cells and tissues are crucial for its activity. This compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. For instance, 2,3-Dibromo-4-(difluoromethyl)pyridine may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding to specific proteins may influence its distribution within tissues .
Subcellular Localization
The subcellular localization of 2,3-Dibromo-4-(difluoromethyl)pyridine is important for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, 2,3-Dibromo-4-(difluoromethyl)pyridine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic pathways and energy production .
属性
IUPAC Name |
2,3-dibromo-4-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHLIULMIFZUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)
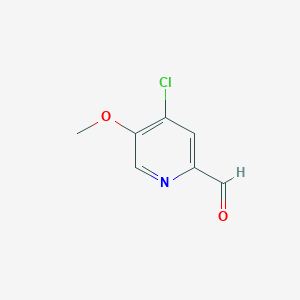
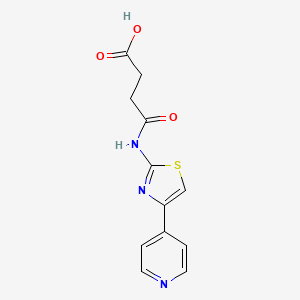
![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
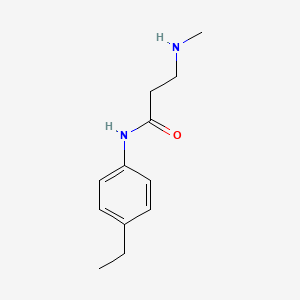
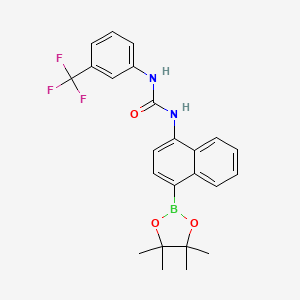
![1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B1399092.png)

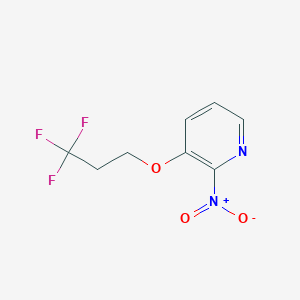
![[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B1399095.png)

